
5-(2-溴苯基)-5-氧代戊酸
描述
Synthesis Analysis
The synthesis of compounds related to 5-(2-Bromophenyl)-5-oxovaleric acid involves intricate chemical reactions, highlighting the complexity and the precision needed in organic synthesis. For instance, the chemical synthesis of 4,5-dioxovaleric acid, a compound with a structure related to our compound of interest, was synthesized from 5-bromolevulinic acid via a series of reactions involving the formation of pyridinium bromide, nitrone formation with p-nitrosodimethylaniline, and subsequent hydrolysis (Beale, Gold, & Granick, 1979).
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-(2-Bromophenyl)-5-oxovaleric acid reveals intricate details about their chemical nature. For example, the crystal structure analysis of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester provided insights into the molecular geometry and hydrogen bonding patterns (Wang & Dong, 2009).
Chemical Reactions and Properties
Chemical reactions involving bromophenyl compounds are complex and varied. For instance, the study on oxovanadium(IV)-catalyzed oxidation of substituted 4-oxo-4-phenyl-butanoic acids by bromate in acid medium shows intricate reaction pathways leading to the formation of malonic acid and corresponding benzoic acid, demonstrating the reactivity of such compounds in oxidation reactions (Reddy & Manjari, 2010).
Physical Properties Analysis
The physical properties of bromophenyl compounds, such as 5-bromo-salicylic acid, have been studied through spectroscopic methods including FT-IR and FT-Raman, providing detailed information on the vibrational modes and structural conformations (Karabacak & Kurt, 2009).
科学研究应用
代谢途径和结构分析
相关溴苯基化合物的代谢途径一直是广泛研究的主题。例如,对 4-溴-2,5-二甲氧苯乙胺 (2C-B) 的研究揭示了它在大鼠中的代谢,识别出 2-(4-溴-2,5-二甲氧苯基)-乙醇和 4-溴-2,5-二甲氧苯乙酸等代谢物。这些发现提供了对 5-(2-溴苯基)-5-氧代戊酸可能经历的潜在代谢转化的见解,强调了其结构类似物在代谢研究中的重要性 (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
合成和化学分析
涉及溴苯基衍生物的复杂有机结构的合成在化学研究中至关重要。Zaidlewicz 和 Wolan (2002) 关于合成 ω-(4-溴苯基)烷酸的工作论证了 5-(2-溴苯基)-5-氧代戊酸在合成有机硼烷中的应用,突出了该化学物质在为进一步的化学反应和研究创造中间体中的重要性。他们通过氢硼化-热异构化-氧化的方法展示了溴苯基化合物在有机合成中的多功能性 (Zaidlewicz & Wolan, 2002).
抗氧化和抗癌特性
从红藻 Rhodomela confervoides 中分离的溴苯酚衍生物的抗氧化活性,包括与 5-(2-溴苯基)-5-氧代戊酸在结构上相似的化合物,强调了此类化合物在开发天然抗氧化剂中的潜力。这些物质表现出的活性比传统抗氧化剂更强,表明它们在预防食品氧化变质和探索其抗癌特性方面的可行性 (Li, Xiao-Ming Li, Gloer, & Bin-Gui Wang, 2011).
缓蚀
由 2-溴-5-甲氧基苯甲酰肼合成 4-氨基-3-(2-溴-5-甲氧基苯基)-1H-1,2,4-三唑-5(4H)-硫酮 (ATH) 展示了溴苯基衍生物作为缓蚀剂的应用。ATH 在酸性介质中的有效性突出了 5-(2-溴苯基)-5-氧代戊酸衍生物在耐腐蚀至关重要的工业应用中的潜力。Yamin、Sheet 和 Al-Amiery (2020) 的研究强调了此类化合物在延长金属部件使用寿命中的作用,促进了更可持续的制造工艺 (Yamin, Sheet, & Al-Amiery, 2020).
作用机制
Target of Action
The primary target of 5-(2-Bromophenyl)-5-oxovaleric acid is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . The compound’s Brønsted acidity depends on the medium. In anhydrous media, the hydroxyl group in the trigonal boronic acid species can act as the proton donor .
Biochemical Pathways
The affected biochemical pathway is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s stability and ease of preparation suggest it may have favorable adme properties .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a key step in many synthetic processes, including the synthesis of pharmaceuticals and fine chemicals .
Action Environment
The action of 5-(2-Bromophenyl)-5-oxovaleric acid is influenced by environmental factors such as the reaction conditions and the presence of other reagents . The compound is relatively stable, readily prepared, and generally environmentally benign, making it suitable for use in a variety of conditions .
安全和危害
未来方向
属性
IUPAC Name |
5-(2-bromophenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-9-5-2-1-4-8(9)10(13)6-3-7-11(14)15/h1-2,4-5H,3,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVADNGAAQDTJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564180 | |
| Record name | 5-(2-Bromophenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromophenyl)-5-oxovaleric acid | |
CAS RN |
124576-25-6 | |
| Record name | 5-(2-Bromophenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

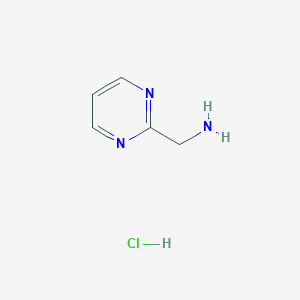

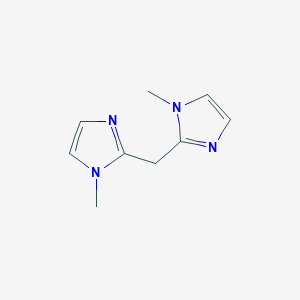
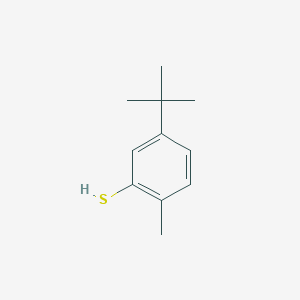

![1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B50208.png)
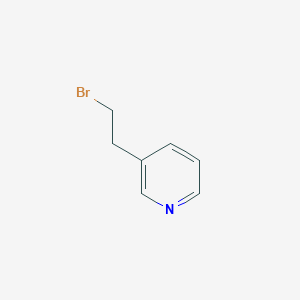
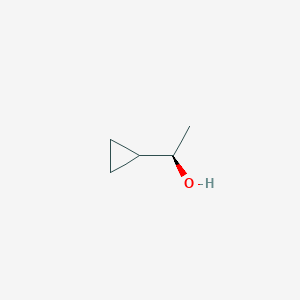
![5H-pyrrolo[1,2-a]imidazol-7(6H)-one](/img/structure/B50222.png)
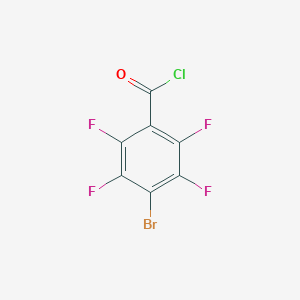
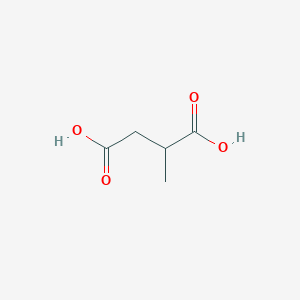
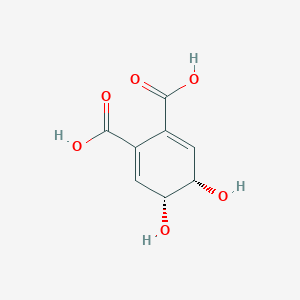
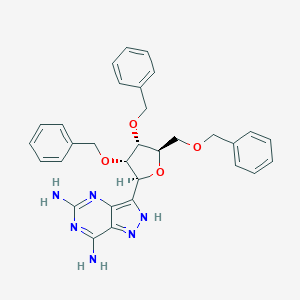
![2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B50233.png)